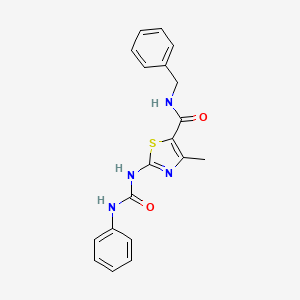
3-(4-propoxyphenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-propoxyphenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide is an organic compound that features a complex structure with both aromatic and heterocyclic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-propoxyphenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the core structures, such as the 4-propoxyphenyl and thiophen-2-yl pyrazine units, followed by their coupling through amide bond formation. The reaction conditions often include the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-propoxyphenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The aromatic rings and heterocyclic components can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(4-propoxyphenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 3-(4-propoxyphenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-methoxyphenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide
- 3-(4-ethoxyphenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide
Uniqueness
3-(4-propoxyphenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide is unique due to its specific propoxy group, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
3-(4-propoxyphenyl)-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-2-13-26-17-8-5-16(6-9-17)7-10-20(25)24-15-18-21(23-12-11-22-18)19-4-3-14-27-19/h3-6,8-9,11-12,14H,2,7,10,13,15H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQPOCDLTXNOPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCC(=O)NCC2=NC=CN=C2C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(benzenesulfonyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B2430042.png)

![4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylic acid hydrochloride](/img/structure/B2430045.png)
![2-((2,5-dimethylbenzyl)thio)-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2430046.png)
![methyl 2-({[1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B2430047.png)
![5-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)piperidine-2-carboxylicacid,Mixtureofdiastereomers](/img/structure/B2430049.png)

![4-{6-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2430054.png)

![2-((8-(4-ethylphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(4-(methylthio)benzyl)acetamide](/img/structure/B2430057.png)
![3-fluoro-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)pyridine-4-carboxamide](/img/structure/B2430060.png)

![1-[4-(Propan-2-yl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide](/img/structure/B2430062.png)

